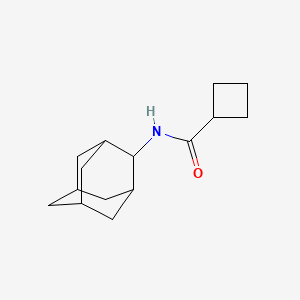
N-(2-adamantyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)cyclobutanecarboxamide is a compound that features a cyclobutanecarboxamide group attached to an adamantane moiety. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique chemical properties. The incorporation of the adamantane structure into various compounds often enhances their stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)cyclobutanecarboxamide typically involves the reaction of 2-adamantylamine with cyclobutanecarboxylic acid or its derivatives. One common method is the condensation reaction between 2-adamantylamine and cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-adamantyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form corresponding alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of cyclobutanecarboxamide.
Substitution: Substituted amides or esters.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacologically active compound.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantyl)cyclobutanecarboxamide
- N-(2-adamantyl)cyclopentanecarboxamide
- N-(2-adamantyl)cyclohexanecarboxamide
Uniqueness
N-(2-adamantyl)cyclobutanecarboxamide is unique due to the combination of the adamantane moiety and the cyclobutanecarboxamide group. This combination imparts distinct chemical and biological properties, such as enhanced stability and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(2-adamantyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-15(11-2-1-3-11)16-14-12-5-9-4-10(7-12)8-13(14)6-9/h9-14H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYIBKMEKLKQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7620821.png)
![4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1-ethylpyrrolidin-2-one](/img/structure/B7620835.png)
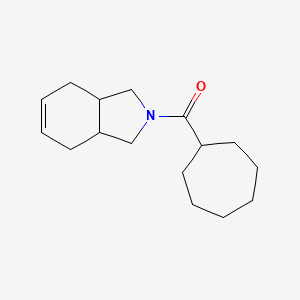
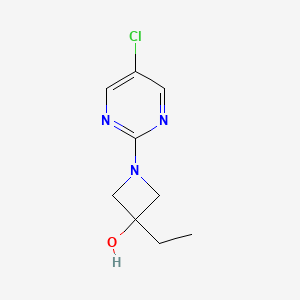
![4-[[(2-Bromo-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7620858.png)
![2-(2-azaspiro[4.5]decan-2-yl)-N-methylpyridine-3-carboxamide](/img/structure/B7620872.png)
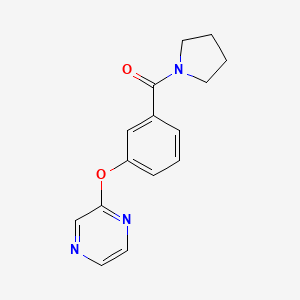
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B7620881.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7620884.png)
![N-(1-ethyl-6-oxopyridin-3-yl)-2-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7620887.png)
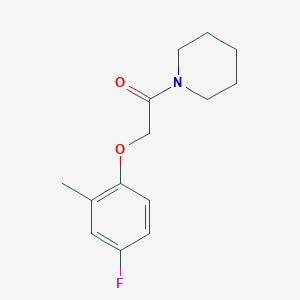
![N-[2-(2-methoxyethoxy)ethyl]tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-amine](/img/structure/B7620909.png)
![2-[(4-Fluoro-2-methylphenoxy)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7620915.png)
![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7620925.png)
